molecular formula C7H12ClNO2 B3391557 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl CAS No. 1824151-12-3

2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl

Cat. No.: B3391557
CAS No.: 1824151-12-3
M. Wt: 177.63 g/mol
InChI Key: XWVAMMMWNZVEAH-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol. It is a derivative of bicyclic compounds and is commonly used in proteomics research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of linear precursors followed by functional group modifications. One common method involves the cyclization of amino acids or their derivatives under acidic conditions to form the bicyclic structure.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of catalysts and specific reaction conditions to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a building block for the synthesis of various bioactive compounds and pharmaceuticals. Its unique bicyclic structure makes it a valuable intermediate in the development of new drugs and materials.

Mechanism of Action

2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is structurally similar to other bicyclic compounds such as 1-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride and (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride. its unique structural features and reactivity profile distinguish it from these compounds. The presence of the azabicyclic ring system and the carboxylic acid group contribute to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • 1-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

  • (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)8-4-7;/h5,8H,1-4H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVAMMMWNZVEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824151-12-3
Record name 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl
Reactant of Route 2
2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl
Reactant of Route 3
2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl
Reactant of Route 4
2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl
Reactant of Route 5
2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl
Reactant of Route 6
2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl

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